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Compound of Interest

Compound Name: 4-Bromo-2-fluoroanisole

Cat. No.: B1265810

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Bromo-2-fluoroanisole (CAS No. 2357-52-0), a valuable intermediate in the synthesis of
various functionalized organic molecules. The following sections detail its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with
standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 4-Bromo-2-fluoroanisole is C7HeBrFO, with a molecular weight of
205.02 g/mol . The spectroscopic data presented below has been compiled from various
sources and is instrumental for the structural elucidation and quality control of this compound.

Table 1: *H NMR Spectroscopic Data of 4-Bromo-2-
fluoroanisole

Solvent: CDCls, Reference: TMS (0 ppm)
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

7.24 dd J=8.8,24Hz 1H Ar-H

7.17 dd J=104,24Hz 1H Ar-H

6.85 t J=8.8Hz 1H Ar-H

3.88 S 3H -OCHs

Table 2: *C NMR Spectroscopic Data of 4-Bromo-2-

fluoroanisole
Solvent: CDCls, Reference: CDCIs (77.16 ppm)

Chemical Shift (6) ppm Assignment
155.8 (d, J = 247.3 Hz) C-F

147.1 (d, J = 11.5 Hz) c-0

128.8 (d, J = 3.6 Hz) Ar-CH

124.9 (d, J = 7.3 Hz) Ar-CH

113.3 (d, J = 2.9 Hz) Ar-CH

112.9 (d, J = 2.9 Hz) C-Br

56.4 -OCHs

Table 3: FT-IR Spectroscopic Data of 4-Bromo-2-
fluoroanisole

Sample Preparation: Liquid Film
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Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch
2960-2850 Medium Aliphatic C-H Stretch (-OCHs3)
1600-1585 Strong Aromatic C=C Stretch
1500-1400 Strong Aromatic C=C Stretch

~1250 Strong Asymmetric C-O-C Stretch
~1040 Strong Symmetric C-O-C Stretch
~1200 Strong C-F Stretch

C-Br Stretch / Aromatic C-H

1000-650 Strong )
Bending

Table 4: Mass Spectrometry (Electron lonization) Data of
4-Bromo-2-fluoroanisole

lonization Method: Electron lonization (El) at 70 eV

miz Relative Intensity (%) Assighment
204/206 100/98 [M]* (Molecular lon)
189/191 75/73 [M-CHs]*

161/163 15/14 [M-CHs-COJ*

108 30 [M-Br-CHs]*

82 25 [CeH3F]*

75 40 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.
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'H and **C NMR Spectroscopy

A sample of 4-Bromo-2-fluoroanisole (approximately 10-20 mg) is dissolved in deuterated
chloroform (CDClIs, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The
solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz (or higher)
NMR spectrometer. For *H NMR, a standard pulse sequence is used with a sufficient number of
scans to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse sequence
is employed to simplify the spectrum to single peaks for each carbon environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is obtained using a liquid film method. A drop of neat 4-Bromo-2-
fluoroanisole is placed between two potassium bromide (KBr) or sodium chloride (NaCl)
plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be
used by placing a drop of the sample directly onto the ATR crystal. The spectrum is recorded
over the range of 4000-400 cm~1, A background spectrum of the clean KBr plates or ATR
crystal is recorded and automatically subtracted from the sample spectrum.

Electron lonization Mass Spectrometry (EI-MS)

The mass spectrum is acquired using a mass spectrometer equipped with an electron
ionization (EI) source. A small amount of the sample is introduced into the ion source, typically
via a direct insertion probe or gas chromatography inlet. The sample is vaporized and then
bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged
fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass
analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-
Bromo-2-fluoroanisole.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2-fluoroanisole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265810#spectroscopic-data-of-4-bromo-2-
fluoroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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